

density functional theory analysis of As₂Se₃ properties

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Compound of Interest

Compound Name: Arsenic triselenide

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An In-depth Technical Guide to the Density Functional Theory Analysis of **Arsenic Triselenide** (As₂Se₃) Properties

Authored for: Researchers, Scientists, and Professionals in Materials Science

Abstract

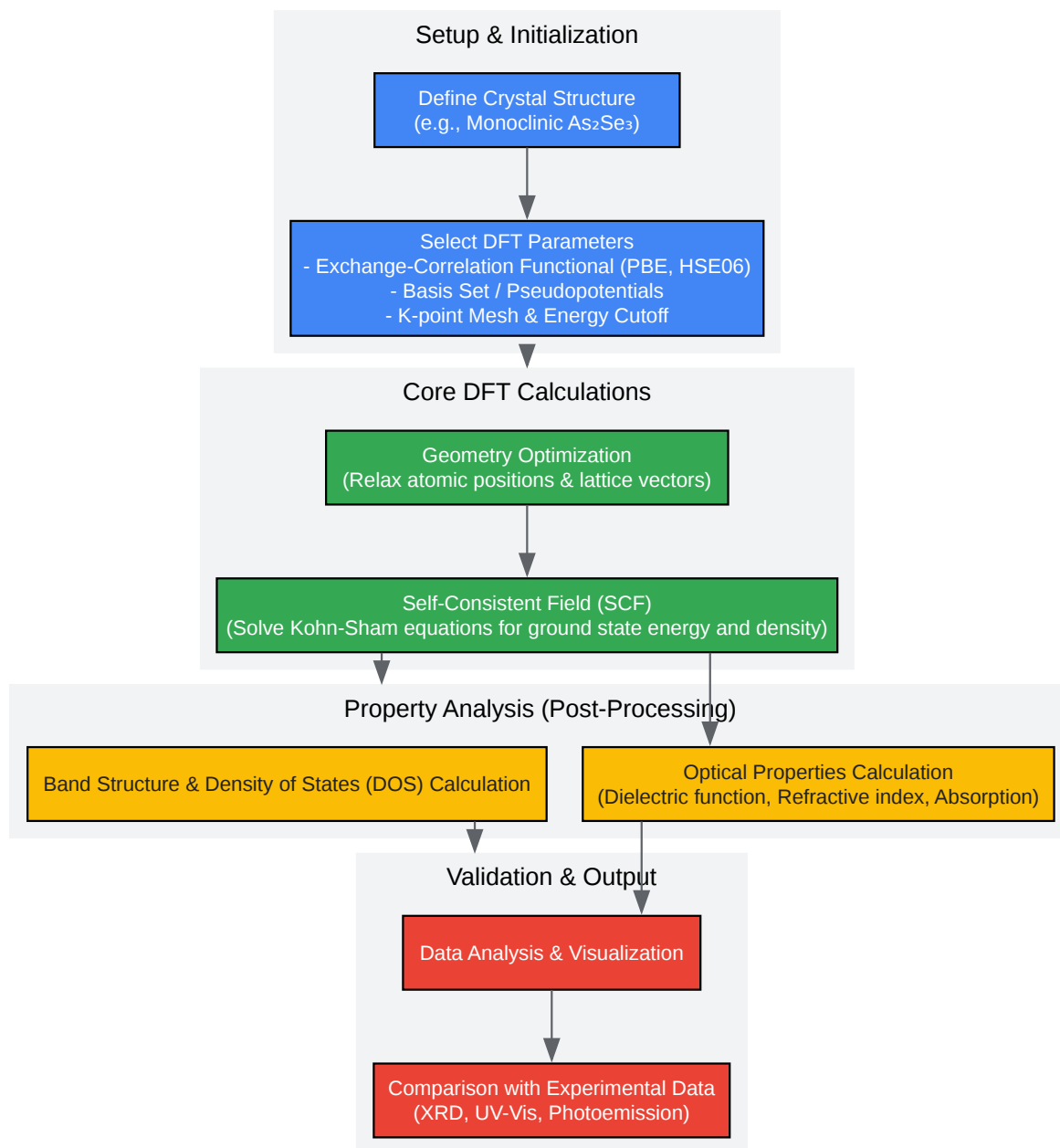
Arsenic triselenide (As₂Se₃) is a prominent chalcogenide glass known for its excellent infrared transparency, high refractive index, and unique photo-induced effects, making it a material of significant interest for applications in photonics and optoelectronics.^[1]

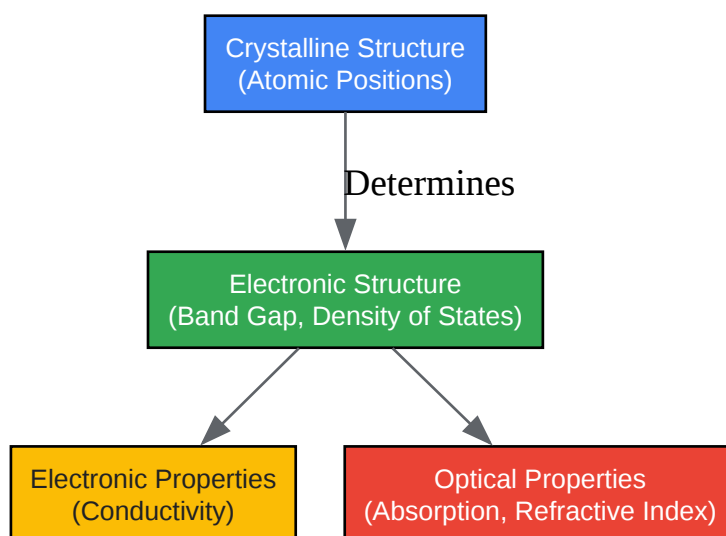
Understanding its fundamental structural, electronic, and optical properties is crucial for designing and optimizing devices. Density Functional Theory (DFT) has emerged as a powerful computational tool for providing insights into these properties at the atomic level. This guide details the application of DFT for the analysis of As₂Se₃, outlines standard computational and experimental protocols, and presents key findings in a structured format to aid researchers in the field.

Computational Methodology: A DFT Protocol for As₂Se₃

First-principles calculations based on DFT are instrumental in modeling the properties of As₂Se₃. A typical workflow for such an analysis involves geometry optimization, self-consistent field (SCF) calculations to determine the ground-state electronic structure, and subsequent

post-processing to calculate specific properties like the electronic band structure, density of states (DOS), and optical spectra.^{[2][3]} The choice of computational parameters, particularly the exchange-correlation functional, is critical for obtaining accurate results that correlate well with experimental data.^{[4][5]}





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